molecular formula C7H9N5O B057404 8-Ethylguanine CAS No. 113193-97-8

8-Ethylguanine

Cat. No. B057404
M. Wt: 179.18 g/mol
InChI Key: NKXLJLHQYAGJLG-UHFFFAOYSA-N
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Description

8-Ethylguanine is a chemical compound with the molecular formula C7H9N5O . It is a derivative of guanine, one of the four main nucleobases in the nucleic acids DNA and RNA .


Molecular Structure Analysis

The molecular structure of 8-Ethylguanine consists of 7 carbon atoms, 9 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom . The exact structure can be determined using techniques like X-ray crystallography .

Scientific Research Applications

  • DNA Repair and Carcinogenic Protection :

    • Thomale et al. (1990) found that the repair of O6-ethylguanine in DNA can protect cells from tumorigenic conversion by carcinogens like N-ethyl-N-nitrosourea. This study emphasizes the role of specific enzymatic repair of O6-ethylguanine in reducing the risk of malignant conversion in cells exposed to carcinogens (Thomale et al., 1990).
  • DNA Adducts and Carcinogenesis :

    • Singer et al. (1978) demonstrated that oxygens in DNA are primary targets for ethylnitrosourea in various cell types. This research contributes to understanding the nature and proportion of alkyl products in DNA, highlighting the significant reaction of pyrimidine oxygen atoms with carcinogens (Singer et al., 1978).
  • Modification of DNA Bases :

    • Sigel et al. (2000) studied the hydrogen bonding properties of various guanine derivatives, including 9-ethylguanine, in the context of Watson-Crick pairing schemes. Their findings indicate that modifications at the N7 or C8 positions of guanine can significantly influence hydrogen bond formation and stability (Sigel et al., 2000).
  • Role in Brain Carcinogenesis :

    • Goth and Rajewsky (1974) found that the persistence of O6-ethylguanine in rat brain DNA correlates with nervous system-specific carcinogenesis by ethylnitrosourea. This suggests that the rate of elimination of O6-ethylguanine from DNA is a critical factor in neoplastic transformation by certain carcinogens (Goth & Rajewsky, 1974).
  • Impact on Oxidative DNA Damage :

    • Rodriguez et al. (2000) investigated the levels of 8-hydroxyguanine in DNA and its role in oxidative processes, including free radicals. Their research aids in understanding the miscoding properties of 8-hydroxyguanine and its potential role in mutagenesis and carcinogenesis (Rodriguez et al., 2000).

properties

IUPAC Name

2-amino-8-ethyl-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-2-3-9-4-5(10-3)11-7(8)12-6(4)13/h2H2,1H3,(H4,8,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXLJLHQYAGJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566380
Record name 2-Amino-8-ethyl-3,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethylguanine

CAS RN

113193-97-8
Record name 2-Amino-8-ethyl-3,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RA Becker - 1982 - search.proquest.com
The rate of formation and the persistence of 7-ethylguanine and O ('6)-ethylguanine in DNA were determined in rats given one of four single doses of diethylnitrosamine (DENA)(12.5, 50…
Number of citations: 2 search.proquest.com
GW Kidder - Annual Review of Microbiology, 1951 - annualreviews.org
Obligate carnivores must be supplied with the types of protozoan food which they will accept. In a number of species so far investigated, the synthetic mechanisms have d generated to …
Number of citations: 22 www.annualreviews.org
GW KIDDER, VC Dewey - Biochemistry and physiology of protozoa, 1951 - Elsevier
Publisher Summary During the past years, the field of microbiology has taken its place as an important branch of investigation contributing to the knowledge of biochemistry. It seems …
Number of citations: 217 www.sciencedirect.com
JH Lister - 2009 - books.google.com
Page 1 FUSED PYRIMIDINES Edited by DJ Brown Part II PURINES JH Lister Chester Beatty Research Institute, Institute of Cancer Research, London With contributed essays on …
Number of citations: 0 books.google.com

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